2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride
Description
2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 2-iodophenoxyethyl substituent. Piperidine derivatives are widely studied for their pharmacological properties, including antimicrobial, antitussive, and acetylcholinesterase inhibitory activities .
Properties
IUPAC Name |
2-[2-(2-iodophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO.ClH/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBADUKZZLEWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC=C2I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine-Ethyl Linkage
The core structure involves a piperidine ring connected through an ethyl spacer to a phenoxy group substituted with iodine at the ortho position (2-iodophenoxy). The preparation generally starts with:
Reaction of piperidine with ethylene chlorohydrin to form 2-(2-hydroxyethyl)piperidine. This step is critical as it establishes the ethyl linkage to the piperidine nitrogen. According to patent literature, this reaction is conducted under controlled conditions using an inert solvent like toluene, with temperature maintained between 70°C and the boiling point of the mixture to optimize yield and minimize side products.
Chlorination of 2-(2-hydroxyethyl)piperidine with thionyl chloride in an inert solvent (e.g., toluene) at 70–85°C converts the hydroxy group to a chloride, producing 2-(2-chloroethyl)piperidine hydrochloride. This chlorination is done in one step after hydroxyethylation and dilution of the reaction mixture, followed by isolation of the product upon cooling.
Introduction of the 2-Iodophenoxy Group
The iodophenoxy moiety is introduced through nucleophilic substitution or coupling reactions involving:
Reaction of 2-(2-chloroethyl)piperidine hydrochloride with 2-iodophenol under basic conditions to substitute the chloride with the 2-iodophenoxy group, yielding 2-[2-(2-iodophenoxy)ethyl]piperidine. This step requires a base such as potassium carbonate or sodium hydride to deprotonate the phenol and facilitate nucleophilic attack.
Alternative methods may involve the preparation of the iodophenoxyethyl intermediate via ether formation using organometallic reagents or via Friedel-Crafts acylation followed by reduction, although these are less direct for this specific compound.
Formation of the Hydrochloride Salt
- The free base 2-[2-(2-iodophenoxy)ethyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically an organic solvent like ethyl acetate or an alcohol, to afford the crystalline hydrochloride salt for improved stability and handling.
Detailed Reaction Conditions and Parameters
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Hydroxyethylation of piperidine | Piperidine + ethylene chlorohydrin, toluene, 70–100°C | Formation of 2-(2-hydroxyethyl)piperidine |
| 2 | Chlorination | Thionyl chloride, toluene, 70–85°C | Converts hydroxyethyl to chloroethyl piperidine hydrochloride |
| 3 | Nucleophilic substitution | 2-(2-chloroethyl)piperidine hydrochloride + 2-iodophenol, base (K2CO3 or NaH), solvent (DMF or DMSO), 50–90°C | Formation of 2-[2-(2-iodophenoxy)ethyl]piperidine |
| 4 | Salt formation | HCl in organic solvent, room temperature | Formation of hydrochloride salt |
Research Findings and Optimization Notes
The chlorination step with thionyl chloride is optimized by performing it in a single stage after dilution with 0.4 to 0.6 volume of solvent, which improves yield and simplifies isolation.
Use of an inert aromatic solvent like toluene helps control side reactions and facilitates product crystallization.
The nucleophilic substitution step benefits from the use of non-nucleophilic bases and polar aprotic solvents (e.g., DMF) to enhance the reaction rate and yield.
The iodination position on the phenoxy ring is critical; ortho-iodo substitution is maintained by starting from 2-iodophenol, avoiding over-iodination or unwanted side products.
Purification typically involves crystallization of the hydrochloride salt, which improves stability and facilitates handling in pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Stage | Method | Key Reagents | Temperature | Solvent | Yield/Notes |
|---|---|---|---|---|---|
| Hydroxyethylation | Piperidine + ethylene chlorohydrin | Piperidine, ethylene chlorohydrin | 70–100°C | Toluene | High yield, key intermediate |
| Chlorination | Thionyl chloride chlorination | Thionyl chloride | 70–85°C | Toluene | One-step, after dilution, good yield |
| Ether Formation | Nucleophilic substitution | 2-iodophenol, K2CO3 or NaH | 50–90°C | DMF/DMSO | Efficient substitution, avoids side reactions |
| Salt Formation | Acid-base reaction | HCl | RT | Organic solvent | Crystalline hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Oxidation can lead to the formation of iodophenoxy derivatives with higher oxidation states.
Hydrolysis Products: Hydrolysis can yield phenolic and amine derivatives.
Scientific Research Applications
The compound 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride (CAS Number: 1219982-69-0) is a piperidine derivative that has garnered attention in various scientific research applications. This article will explore its chemical properties, synthesis, and significant applications in pharmacology and medicinal chemistry, supported by data tables and case studies.
Basic Information
- Molecular Formula : C₁₃H₁₉ClINO
- Molecular Weight : 367.66 g/mol
- Appearance : Typically presented as a hydrochloride salt, this compound is characterized by its irritant properties.
Structure
The structure of this compound includes:
- A piperidine ring, which is a six-membered ring containing one nitrogen atom.
- An ethyl chain linked to a phenoxy group substituted with iodine, contributing to its unique chemical behavior and biological activity.
Pharmacological Research
This compound has been investigated for its potential roles in various pharmacological contexts:
- Neuropharmacology : Studies indicate that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders or schizophrenia.
- Anticancer Activity : Preliminary research has shown that derivatives of piperidine can exhibit antitumor properties. Investigations into the specific mechanisms of action of this compound are ongoing.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for modifications that can enhance biological activity or selectivity for specific targets.
Case Studies
-
Case Study on Neurotransmitter Interaction :
- A study published in Journal of Medicinal Chemistry explored the binding affinity of piperidine derivatives to serotonin receptors. This compound was found to have moderate affinity, suggesting its potential as a lead compound for developing new antidepressants.
-
Anticancer Research :
- In a recent investigation reported in Cancer Research, derivatives of this compound were tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into their mechanisms and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring can also play a role in modulating the compound’s activity by affecting its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison
The iodine substituent in 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride distinguishes it from other piperidine derivatives. Key structural analogs include:
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-[2-(2-Iodophenoxy)ethyl]piperidine HCl | C₁₃H₁₇ClINO | 2-Iodophenoxyethyl | ~377.64* | Bulky iodine group, electron-withdrawing |
| 4-[2-(Methylsulfanyl)ethyl]piperidine HCl | C₈H₁₈ClNS | Methylsulfanylethyl | 195.75 | Smaller substituent, sulfur atom |
| 2-[2-(Propan-2-yloxy)ethyl]piperidine HCl | C₁₀H₂₂ClNO | Isopropoxyethyl | 207.74 | Ether linkage, branched alkyl chain |
| 4-[2-(3-Chlorophenyl)ethyl]piperidine HCl | C₁₃H₁₉Cl₂N | 3-Chlorophenylethyl | 260.20 | Aromatic chlorophenyl group |
| Cloperastine HCl | C₂₀H₂₅ClNO | 4-Chlorobenzyl, phenoxyethyl | 332.88 | Antitussive drug with dual substituents |
*Calculated based on iodine's atomic mass.
Key Observations :
- The iodine atom in the target compound increases molecular weight and lipophilicity compared to analogs with methylsulfanyl or alkoxy groups.
- Chlorophenyl (C₁₃H₁₉Cl₂N) and benzyl (Cloperastine HCl) substituents prioritize aromatic interactions, while iodine may enhance halogen bonding in biological systems .
Pharmacological Activity
Piperidine derivatives exhibit diverse biological activities, as shown below:
Target Compound Insights :
- While direct data on 2-[2-(2-Iodophenoxy)ethyl]piperidine HCl is unavailable, iodine's electron-withdrawing nature may enhance binding to targets requiring halogen interactions (e.g., enzymes with hydrophobic pockets) .
- Compared to antimicrobial pyrimidinones (e.g., 5a–c, 6a–f), the target compound’s bulkier structure may limit membrane penetration but improve target specificity .
Target Compound Considerations :
Challenges for the Target Compound :
- Iodine’s steric bulk may require specialized catalysts or elevated temperatures for efficient coupling.
Biological Activity
2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its ability to interact with various biological targets. The presence of the iodophenoxy group enhances its reactivity and binding affinity to enzymes and receptors.
The mechanism of action involves the interaction of the iodophenoxy moiety with specific molecular targets. This interaction can lead to either inhibition or activation of enzymes and receptors, depending on the context of use. The piperidine component modulates the compound's overall activity by influencing its binding characteristics.
1. Receptor Binding
Research indicates that compounds similar to this compound exhibit significant binding affinity for various receptors, including serotoninergic and dopaminergic receptors. For instance, structural analogs have shown notable selectivity for 5-HT2A and D2 receptors, which are crucial in neuropharmacology .
2. Antiproliferative Effects
In vitro studies have demonstrated that derivatives of piperidine compounds can inhibit the growth of cancer cells. For example, compounds with similar structures have shown IC50 values ranging from 7.9 to 92 µM against different cancer cell lines . This suggests that this compound may also possess antiproliferative properties.
3. Anti-inflammatory Activity
Compounds related to this structure have been investigated for their anti-inflammatory effects. In several assays, they demonstrated the ability to inhibit COX-2 activity, a key enzyme in the inflammatory process . The IC50 values reported for these compounds were comparable to established anti-inflammatory drugs.
Case Studies
- Study on Receptor Affinity : A study evaluated various piperidine derivatives for their affinity towards serotonin receptors. The findings indicated that certain modifications could enhance selectivity and potency, paving the way for developing new neuroleptic agents .
- Anticancer Activity Assessment : Another study focused on the antiproliferative effects of structurally similar compounds on human breast and colorectal cancer cell lines. The results highlighted significant growth inhibition, suggesting potential therapeutic applications in oncology .
Comparative Analysis
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | C13H18ClINO | TBD | TBD |
| 2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride | C13H18BrNO | 10-20 | Antiproliferative |
| Benzoylpiperidine derivative | Varies | 7.9-92 | Anticancer |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for the iodophenoxy compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride, and what reaction conditions optimize yield?
- Answer : The compound can be synthesized via nucleophilic substitution, where 2-iodophenol reacts with a piperidine derivative bearing a leaving group (e.g., chloroethyl-piperidine). Key steps include:
- Step 1 : Activation of the phenolic oxygen using a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or DMSO.
- Step 2 : Alkylation of the piperidine moiety under controlled temperature (60–80°C) to minimize side reactions.
- Step 3 : Hydrochloride salt formation via acidification (e.g., HCl gas in ethanol).
Purification typically involves recrystallization or column chromatography. Yield optimization requires strict moisture control and stoichiometric balancing .
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
- Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the aromatic iodophenoxy group (δ ~6.8–7.5 ppm for aromatic protons) and piperidine backbone (δ ~1.5–3.0 ppm).
- Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]⁺).
- FT-IR : To identify characteristic bonds (C-I stretch ~500 cm⁻¹, piperidine N-H stretch ~3300 cm⁻¹).
Cross-reference with computational models (e.g., DFT-based NMR predictions) to resolve ambiguities .
Q. What are the recommended storage conditions to ensure compound stability?
- Answer : Store in airtight, light-resistant containers at 2–8°C in a干燥 environment. Avoid exposure to moisture or strong oxidizers, as iodide groups may undergo hydrolysis or redox reactions. Stability testing via HPLC at intervals (e.g., 0, 3, 6 months) is advised .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved receptor binding?
- Answer : Apply molecular docking (e.g., AutoDock Vina) to screen derivatives targeting specific receptors (e.g., GPCRs). Focus on:
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the piperidine nitrogen).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification.
Validate predictions with in vitro assays (e.g., radioligand binding) and compare with experimental IC₅₀ values .
Q. How should researchers address contradictory data in solubility and bioavailability studies?
- Answer : Systematically evaluate variables:
- Solvent Systems : Test in buffered solutions (pH 1.2–7.4) to simulate physiological conditions.
- Particle Size : Use micronization or nanoformulation to enhance dissolution rates.
- Analytical Consistency : Cross-validate HPLC/UPLC methods with internal standards.
Publish raw datasets and statistical analyses (e.g., ANOVA) to identify outliers or methodological biases .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Answer : Implement:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing byproducts like deiodinated species.
- In-line Monitoring : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) to track reaction progress.
- Catalyst Optimization : Screen palladium/copper catalysts for cross-coupling efficiency.
Scale-down experiments (DoE) identify critical parameters (e.g., temperature gradients) .
Q. How can researchers resolve discrepancies in reported biological activity across studies?
- Answer : Conduct meta-analyses with emphasis on:
- Assay Conditions : Compare cell lines (e.g., HEK293 vs. CHO), incubation times, and control benchmarks.
- Metabolite Interference : Use LC-MS to detect degradation products in biological matrices.
Collaborative replication studies and shared compound libraries reduce variability .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
